2-Fluoro-4-formylnicotinicacid
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Overview
Description
2-Fluoro-4-formylnicotinic acid is a fluorinated derivative of nicotinic acid. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formylnicotinic acid typically involves the introduction of a fluorine atom into the nicotinic acid structure. One common method is the direct fluorination of nicotinic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of 2-Fluoro-4-formylnicotinic acid may involve multi-step synthesis processes, starting from readily available raw materials. The process includes steps such as halogenation, formylation, and purification to obtain the final product with high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-Fluoro-4-carboxynicotinic acid.
Reduction: 2-Fluoro-4-hydroxymethylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-formylnicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The formyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-carboxynicotinic acid
- 2-Fluoro-4-hydroxymethylnicotinic acid
- 4-Trifluoromethyl nicotinic acid
Uniqueness
2-Fluoro-4-formylnicotinic acid is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical and biological properties. The fluorine atom enhances stability and bioavailability, while the formyl group provides additional reactivity and potential for further functionalization .
Properties
Molecular Formula |
C7H4FNO3 |
---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
2-fluoro-4-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-5(7(11)12)4(3-10)1-2-9-6/h1-3H,(H,11,12) |
InChI Key |
DBTYZSDMNLPRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C(=O)O)F |
Origin of Product |
United States |
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